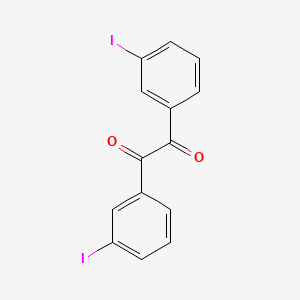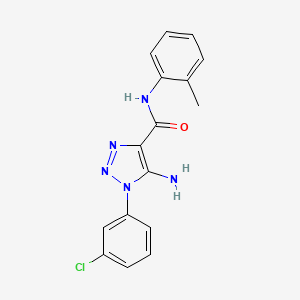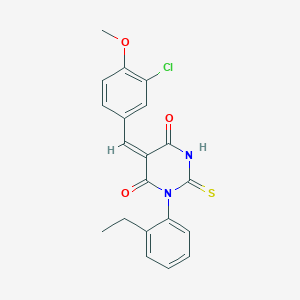
3,3'-Diiodobenzil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diiodobenzil is an organic compound with the molecular formula C14H8I2O2 It is a derivative of benzil, where two iodine atoms are substituted at the 3 and 3’ positions of the benzil molecule
準備方法
Synthetic Routes and Reaction Conditions: 3,3’-Diiodobenzil can be synthesized through the iodination of benzil. One common method involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds under mild conditions, with the benzil being dissolved in a suitable solvent like acetic acid or chloroform, and the iodine and oxidizing agent being added slowly to the solution. The reaction mixture is then stirred at room temperature until the reaction is complete, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 3,3’-Diiodobenzil can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of the reaction can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 3,3’-Diiodobenzil undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 3,3’-diiodobenzilic acid.
Reduction: Reduction of 3,3’-Diiodobenzil can yield 3,3’-diiodobenzoin.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 3,3’-Diiodobenzilic acid.
Reduction: 3,3’-Diiodobenzoin.
Substitution: Various substituted benzil derivatives depending on the nucleophile used.
科学的研究の応用
3,3’-Diiodobenzil has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other iodinated organic compounds and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving iodine.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3’-Diiodobenzil involves its ability to participate in various chemical reactions due to the presence of iodine atoms, which are highly reactive. The iodine atoms can undergo electrophilic substitution reactions, making the compound useful in the synthesis of other organic molecules. Additionally, the compound can interact with biological molecules, potentially affecting enzyme activity and cellular processes.
類似化合物との比較
3,3’-Diiodobenzoin: Similar structure but with a hydroxyl group instead of a carbonyl group.
3,3’-Diiodobenzilic acid: An oxidized form of 3,3’-Diiodobenzil.
3,3’-Diiodobenzene: A simpler structure with only iodine atoms attached to a benzene ring.
Uniqueness: 3,3’-Diiodobenzil is unique due to the presence of two iodine atoms at specific positions on the benzil molecule, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
1,2-bis(3-iodophenyl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFVAMUHFNGISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5070022.png)
![6-[4-(1-piperidinylcarbonyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5070027.png)


![1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfinyl]propan-2-ol](/img/structure/B5070060.png)
![N-phenyl-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5070061.png)
![5-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B5070065.png)

![N-[(3-acetylphenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B5070102.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070109.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5070123.png)

![Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-2-carboxylate](/img/structure/B5070129.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5070136.png)
